2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane

Description

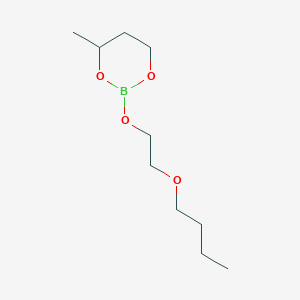

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound featuring a six-membered dioxaborinane ring substituted with a methyl group at the 4-position and a butoxyethoxy chain at the 2-position.

Properties

CAS No. |

90144-89-1 |

|---|---|

Molecular Formula |

C10H21BO4 |

Molecular Weight |

216.08 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)-4-methyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H21BO4/c1-3-4-6-12-8-9-14-11-13-7-5-10(2)15-11/h10H,3-9H2,1-2H3 |

InChI Key |

OCBBOWSDLCTLBO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCC(O1)C)OCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane typically involves the reaction of 2-butoxyethanol with boron-containing reagents under controlled conditions. One common method is the ring-opening reaction of 2-propyl-1,3-dioxolane with boron trichloride . This reaction requires precise temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and advanced reaction vessels are employed to enhance the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can yield boron-containing alcohols or ethers.

Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes. These products have significant applications in organic synthesis and materials science.

Scientific Research Applications

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane with analogous boron heterocycles:

Key Observations:

- Substituent Effects : The target compound’s butoxyethoxy chain contrasts with aromatic (phenyl, benzyloxy) or ester-containing groups in analogs. This ether chain likely improves hydrophobicity and flexibility compared to rigid aromatic systems .

- Molecular Weight : The ethyl benzoate derivative (262.11 g/mol ) is heavier due to its aromatic and ester functionalities, whereas the phenyl-substituted analog (176.02 g/mol ) is lighter, emphasizing substituent contributions.

Reactivity and Stability

- Hydrolytic Stability: Boron heterocycles are prone to hydrolysis.

- Reactivity in Cross-Coupling: Aryl-substituted dioxaborinanes (e.g., CAS 6638-66-0 ) are widely used in Suzuki-Miyaura couplings. The target’s ether chain may reduce reactivity compared to aryl boronates but improve solubility in non-polar media.

Physical Properties and Handling

Biological Activity

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicity profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₈H₁₈O₃B

- Molecular Weight : 182.05 g/mol

The compound features a dioxaborinane ring which is known for its stability and reactivity in biological systems.

Toxicological Assessment

Toxicological studies have provided insights into the safety profile of this compound. Key findings from various studies include:

- Acute Toxicity : Inhalation toxicity studies indicated no mortalities in rats exposed to saturated vapor concentrations (approximately 18 ppm) for seven hours. However, a single lethal oral dose for humans is estimated to be around 1 ml/kg .

- Dermal Irritation : The compound produced slight to moderate skin irritation in New Zealand White rabbits under semi-occlusive conditions. The skin reactions were reversible within eight days post-exposure .

- Hematological Effects : In a 6-week oral study in male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day. Notable effects included decreased red blood cell counts and increased liver weights at higher doses .

Genotoxicity and Carcinogenic Potential

Genotoxicity studies have shown that this compound tested negative in several assays, including the mammalian chromosome aberration test and the bacterial reverse mutation assay. This suggests that the compound does not exhibit mutagenic properties under the conditions tested .

Pharmacological Effects

The pharmacological profile of this compound is still under investigation; however, it has been noted for potential applications in various fields:

- Solvent Use : The compound is reported to be used as a solvent in hair dyes and domestic products such as paints and cleaning agents at concentrations up to 9% without posing significant health risks to consumers .

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

- Occupational Exposure : A study involving workers exposed to hair dye formulations containing this compound indicated no significant adverse health effects when used within recommended limits.

- Environmental Impact : Research into the environmental persistence of the compound revealed that it does not bioaccumulate significantly in aquatic organisms, indicating a lower risk of ecological toxicity.

Summary Table of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.